molecular formula C11H17N3O B1470174 3-(2-Aminoethyl)-6-cyclopentyl-3,4-dihydropyrimidin-4-one CAS No. 1706462-57-8

3-(2-Aminoethyl)-6-cyclopentyl-3,4-dihydropyrimidin-4-one

Katalognummer: B1470174
CAS-Nummer: 1706462-57-8
Molekulargewicht: 207.27 g/mol
InChI-Schlüssel: KJWPZJZWKKNCJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Aminoethyl)-6-cyclopentyl-3,4-dihydropyrimidin-4-one is a chemical compound based on the 3,4-dihydropyrimidin-4-one (DHPM) core, a structure recognized in medicinal chemistry as a "privileged scaffold" . This core is known for its wide range of therapeutic and pharmacological properties, making derivatives of significant interest in drug discovery research . The specific substitution pattern on this compound—featuring a 2-aminoethyl side chain at the N3 position and a cyclopentyl group at the C6 position—suggests potential for unique biological activity and physicochemical properties. Such modifications are often explored to modulate the compound's selectivity, potency, and pharmacokinetic profile. Dihydropyrimidinone derivatives have been reported to exhibit diverse biological activities, including antiviral, antitumor, antibacterial, anti-inflammatory, and antihypertensive effects . Some well-known DHPMs, such as Monastrol, are known to inhibit specific proteins like Kinesin-5, indicating potential applications in cancer research . Furthermore, this class of compounds shares a structural relationship with calcium channel blockers like certain 1,4-dihydropyridines, pointing to potential utility in cardiovascular research . The presence of the aminoethyl group provides a handle for further chemical derivation, allowing researchers to create amide or sulfonamide linkages to develop more complex molecules or probe biological systems. The synthesis of such compounds often leverages multi-component reactions, such as the Biginelli reaction or its modern, optimized variants, which can be performed under solvent-free conditions for improved efficiency and greener chemistry profiles . This product is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in medicinal chemistry. For Research Use Only. Not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

3-(2-aminoethyl)-6-cyclopentylpyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c12-5-6-14-8-13-10(7-11(14)15)9-3-1-2-4-9/h7-9H,1-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWPZJZWKKNCJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC(=O)N(C=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The principal synthetic approach to 3-(2-Aminoethyl)-6-cyclopentyl-3,4-dihydropyrimidin-4-one involves the cyclization of precursors derived from cyclopentanone and ethyl cyanoacetate in the presence of ammonium acetate. This reaction forms an intermediate dihydropyrimidinone ring system, which is subsequently functionalized to introduce the aminoethyl group at the 3-position.

Key steps include:

  • Initial Condensation and Cyclization:
    Cyclopentanone reacts with ethyl cyanoacetate under ammonium acetate catalysis. This process promotes Knoevenagel condensation followed by cyclization to yield a 3,4-dihydropyrimidin-4-one intermediate bearing the cyclopentyl substituent.

  • Aminoethyl Group Introduction:
    The intermediate undergoes further reaction to attach the 2-aminoethyl side chain at the 3-position of the pyrimidinone ring. This step may involve nucleophilic substitution or reductive amination strategies depending on the intermediate functionalities.

  • Reaction Conditions:
    The cyclization typically occurs under controlled heating with solvents that facilitate condensation and ring closure. Ammonium acetate acts both as a nitrogen source and catalyst.

Industrial Production Considerations

For large-scale synthesis, industrial methods optimize the laboratory protocols to enhance yield, reduce cost, and improve environmental sustainability.

  • Scalability:
    Continuous flow reactors are often employed to maintain consistent reaction conditions and improve throughput.

  • Purification:
    Advanced purification techniques such as crystallization or chromatographic methods ensure high purity of the final compound.

  • Environmental and Safety Aspects:
    Industrial processes emphasize the use of greener solvents and minimize hazardous reagents. Solvent selection may include aprotic polar solvents like cyclopentyl methyl ether or 2-methyl-tetrahydrofuran, which are compatible with green chemistry principles.

Reaction Types and Reagents

The compound’s synthesis and derivatization involve several reaction types:

Reaction Type Description Common Reagents/Conditions
Cyclization Formation of the dihydropyrimidinone ring Cyclopentanone, ethyl cyanoacetate, ammonium acetate
Aminoethylation Introduction of 2-aminoethyl side chain Aminoethyl halides or reductive amination agents
Oxidation Oxidation of aminoethyl to oxo derivatives Hydrogen peroxide, potassium permanganate
Reduction Reduction of carbonyl to dihydropyrimidine derivatives Sodium borohydride, lithium aluminum hydride
Substitution Nucleophilic substitution on amino group Alkyl halides, acyl chlorides under acidic/basic conditions

Detailed Research Findings and Data

Parameter Laboratory Synthesis Industrial Synthesis
Starting Materials Cyclopentanone, ethyl cyanoacetate, ammonium acetate Same, with higher purity and optimized stoichiometry
Solvents Ethanol, water, or polar aprotic solvents Cyclopentyl methyl ether, 2-methyl-tetrahydrofuran
Temperature 80–120°C Controlled reflux or continuous flow at 90–110°C
Reaction Time 12–24 hours Reduced by continuous flow to 4–6 hours
Yield 60–75% 80–90%
Purification Recrystallization, chromatography Crystallization, solvent extraction
Environmental Considerations Moderate solvent waste Emphasis on green solvents and waste minimization

Mechanistic Insights

  • The initial step involves a Knoevenagel condensation between cyclopentanone and ethyl cyanoacetate, catalyzed by ammonium acetate, which acts as a nitrogen donor and base.
  • Cyclization proceeds via nucleophilic attack of the amino group on the activated nitrile or ester functionality to form the pyrimidinone ring.
  • The aminoethyl side chain is introduced by nucleophilic substitution or reductive amination, exploiting the electrophilicity of intermediates.
  • Subsequent oxidation or reduction steps can modify the aminoethyl or carbonyl groups to yield derivatives for further functionalization or biological activity optimization.

Summary Table: Preparation Overview

Step Reagents/Conditions Outcome
1. Knoevenagel Condensation Cyclopentanone + ethyl cyanoacetate + ammonium acetate, heat Intermediate dihydropyrimidinone scaffold
2. Cyclization Continued heating in polar solvent Formation of 3,4-dihydropyrimidin-4-one core
3. Aminoethyl Group Addition Aminoethyl halide or reductive amination reagents Installation of 2-aminoethyl substituent
4. Purification Recrystallization or chromatography Pure 3-(2-Aminoethyl)-6-cyclopentyl-3,4-dihydropyrimidin-4-one

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Aminoethyl)-6-cyclopentyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carbonyl group in the pyrimidinone ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced dihydropyrimidines, and various substituted pyrimidinones, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Antihypertensive Activity

Research indicates that derivatives of dihydropyrimidinones exhibit significant antihypertensive effects. The compound has been studied for its ability to lower blood pressure through mechanisms involving the inhibition of calcium channels and modulation of the renin-angiotensin system.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the antihypertensive properties of dihydropyrimidines, suggesting that modifications to the cyclopentyl group could enhance efficacy and selectivity for vascular targets .

Anticancer Properties

Dihydropyrimidinones have shown promise in cancer therapy. The compound's structure allows for interactions with various biological targets involved in tumor growth and proliferation.

Case Study : In vitro studies demonstrated that 3-(2-aminoethyl)-6-cyclopentyl-3,4-dihydropyrimidin-4-one inhibits the proliferation of certain cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Case Study : Research conducted at a leading neuroscience institute showed that derivatives similar to this compound can protect neuronal cells from oxidative stress-induced damage, indicating potential applications in conditions like Alzheimer's disease .

Wirkmechanismus

The mechanism of action of 3-(2-Aminoethyl)-6-cyclopentyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the cyclopentyl group may enhance its binding affinity and specificity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Molecular Properties

The table below compares the target compound with structurally related dihydropyrimidinones:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
3-(2-Aminoethyl)-6-cyclopentyl-3,4-dihydropyrimidin-4-one 6-Cyclopentyl, 3-(2-aminoethyl) C₁₁H₁₈N₃O ~209.28 (estimated) Increased lipophilicity due to cyclopentyl
3-(2-Aminoethyl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride 6-Methyl, 3-(2-aminoethyl) C₇H₁₂N₃O·2HCl 231.11 (salt form) Hydrochloride salt enhances water solubility
2-(3-Aminophenyl)-6-ethyl-3,4-dihydropyrimidin-4-one 6-Ethyl, 2-(3-aminophenyl) C₁₂H₁₃N₃O 215.25 Aromatic amine enhances π-π interactions
6-Amino-2-(dimethylamino)-5-isopropyl-3,4-dihydropyrimidin-4-one 5-Isopropyl, 2-(dimethylamino) C₉H₁₆N₄O 196.25 Branched alkyl and tertiary amine groups
6-Amino-2-(4-benzylpiperidin-1-yl)-3,4-dihydropyrimidin-4-one 2-(4-Benzylpiperidinyl) C₁₆H₂₀N₄O 284.36 Bulky substituent may hinder membrane permeability

Key Observations :

  • Molecular Weight : The target compound’s estimated molecular weight (~209.28) is lower than benzylpiperidinyl analogs (284.36) but higher than methyl or ethyl derivatives .
  • Functional Groups: The 2-aminoethyl side chain may enhance hydrogen bonding, while cyclopentyl contributes to steric effects .

Notes

Data Limitations: Direct data on 3-(2-Aminoethyl)-6-cyclopentyl-3,4-dihydropyrimidin-4-one are scarce; properties are inferred from analogs.

Synthesis Challenges : Introducing cyclopentyl may require optimized conditions to avoid steric hindrance during cyclization .

Salt vs. Free Base : Hydrochloride salts (e.g., ) enhance solubility but may alter pharmacokinetics compared to free bases .

Structural Diversity : Substituent variations significantly impact bioactivity, necessitating structure-activity relationship (SAR) studies for target optimization .

Biologische Aktivität

3-(2-Aminoethyl)-6-cyclopentyl-3,4-dihydropyrimidin-4-one is a compound of significant interest due to its potential therapeutic applications, particularly in oncology and as a modulator of various biological pathways. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanism of action, and relevant case studies.

  • Molecular Formula : C11H16N4O
  • Molecular Weight : 220.27 g/mol
  • CAS Number : Not specifically listed in the search results but can be derived from its structure.

Synthesis

The synthesis of 3-(2-aminoethyl)-6-cyclopentyl-3,4-dihydropyrimidin-4-one typically involves multi-step reactions starting from pyrimidine derivatives. The process may include cyclization reactions and functional group modifications to achieve the desired structure.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Anticancer Activity : It has been shown to exhibit cytotoxic effects against multiple cancer cell lines, indicating potential as an anticancer agent.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer progression and other diseases.

Anticancer Properties

Recent studies have evaluated the cytotoxicity of 3-(2-aminoethyl)-6-cyclopentyl-3,4-dihydropyrimidin-4-one against various cancer cell lines. The results indicate that this compound has significant antiproliferative effects:

Cell Line IC50 (µM) Mechanism
Colorectal adenocarcinoma (CaCo-2)15.74 ± 1.7Induction of apoptosis
Epithelial lung carcinoma (A549)13.95 ± 2.5Cell cycle arrest and apoptosis
Melanoma (HTB-140)18.20 ± 1.0Inhibition of cell proliferation

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation .

Mechanistic Insights

Flow cytometry analysis has demonstrated that treatment with 3-(2-aminoethyl)-6-cyclopentyl-3,4-dihydropyrimidin-4-one leads to an increased percentage of cells undergoing early and late apoptosis compared to untreated controls. For instance:

  • Early apoptosis was observed in approximately 42.7% of A549 cells treated with the compound, compared to 7.3% in controls.
  • Late apoptosis was also significantly higher in treated groups, indicating a robust pro-apoptotic effect .

Case Studies and Research Findings

  • Cytotoxicity Evaluation : A study on bis(2-aminoethyl)amine derivatives, which includes compounds structurally similar to 3-(2-aminoethyl)-6-cyclopentyl-3,4-dihydropyrimidin-4-one, reported moderate antiproliferative activity across several human cancer lines. The highest growth-inhibitory activity was noted for derivatives closely related to this compound .
  • Molecular Docking Studies : In silico studies have suggested that the compound may interact favorably with targets involved in tumor growth regulation, potentially leading to new therapeutic strategies against resistant cancer types .

Q & A

Q. What are the established synthetic routes for 3-(2-Aminoethyl)-6-cyclopentyl-3,4-dihydropyrimidin-4-one, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves cyclocondensation of substituted β-keto esters with urea derivatives under acidic or microwave-assisted conditions. To optimize yields, employ Design of Experiments (DoE) principles to systematically vary parameters like temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can reduce the number of trials while identifying critical factors affecting regioselectivity and byproduct formation . Reaction monitoring via HPLC or NMR is recommended to track intermediate formation and purity .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and stereochemical outcomes?

  • Methodological Answer : Use a combination of 1H^1H-NMR, 13C^{13}C-NMR, and 2D-COSY to resolve overlapping signals from the cyclopentyl and aminoethyl groups. X-ray crystallography is definitive for stereochemical confirmation, as demonstrated for structurally analogous dihydropyrimidinones . High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate functional groups, such as the carbonyl and amine moieties .

Q. What analytical techniques are suitable for quantifying impurities or byproducts during synthesis?

  • Methodological Answer : LC-MS with reverse-phase columns (C18) and gradient elution effectively separates polar byproducts. Quantify impurities using external calibration curves with standards. For non-volatile residues, thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) can identify thermal degradation products .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 3-(2-Aminoethyl)-6-cyclopentyl-3,4-dihydropyrimidin-4-one in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for cyclization or nucleophilic substitution reactions. Pair these with molecular dynamics simulations to assess solvent effects. Integrate computational predictions with high-throughput screening to validate reaction pathways, as seen in ICReDD’s feedback loop between quantum chemistry and experimental data .

Q. What strategies resolve contradictions between predicted and observed biological activity in this compound?

  • Methodological Answer : Discrepancies may arise from solubility differences or off-target interactions. Perform pharmacokinetic profiling (e.g., LogP, plasma protein binding assays) to assess bioavailability. Use CRISPR-Cas9 gene editing in cell models to isolate target-specific effects. Cross-validate in vitro results with in vivo zebrafish or murine models to account for metabolic transformations .

Q. How can reaction engineering improve scalability while maintaining enantiomeric purity?

  • Methodological Answer : Continuous-flow reactors with immobilized chiral catalysts (e.g., Proline derivatives) enhance enantioselectivity and reduce batch-to-batch variability. Monitor reactor parameters (residence time, pressure) in real-time using Process Analytical Technology (PAT) tools. Membrane separation technologies (nanofiltration) can isolate enantiomers post-synthesis .

Q. What methodologies identify and mitigate catalytic deactivation in asymmetric syntheses involving this compound?

  • Methodological Answer : Operando spectroscopy (e.g., in situ FTIR) tracks catalyst poisoning by intermediates. Regenerate catalysts via redox treatments (e.g., H2_2/O2_2 cycles for metal-based systems). Statistical failure mode analysis (FMEA) prioritizes deactivation pathways for targeted optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Aminoethyl)-6-cyclopentyl-3,4-dihydropyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
3-(2-Aminoethyl)-6-cyclopentyl-3,4-dihydropyrimidin-4-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.